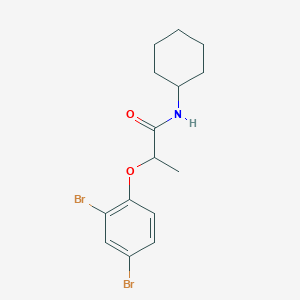

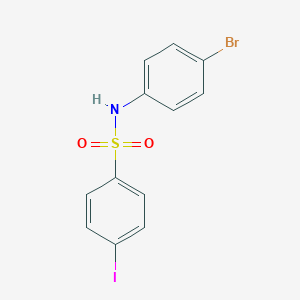

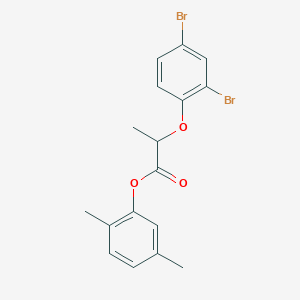

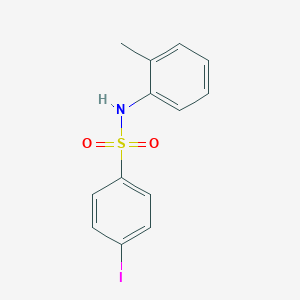

![molecular formula C20H14Cl3NO3S B291171 S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)

S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate, also known as chlorsulfuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the sulfonylurea family of herbicides and was first introduced in the 1980s. Since then, it has become a popular choice among farmers due to its effectiveness and low toxicity.

Wirkmechanismus

Chlorsulfuron binds to the active site of acetolactate synthase, which is located in the chloroplasts of plant cells. This prevents the enzyme from catalyzing the conversion of pyruvate to acetolactate, which is the first step in the biosynthesis of branched-chain amino acids. As a result, the concentration of pyruvate increases, leading to the accumulation of toxic intermediates such as α-keto acids. These intermediates disrupt the normal metabolic processes in the plant, eventually leading to its death.

Biochemical and Physiological Effects:

Chlorsulfuron has been shown to have no significant effect on the photosynthetic rate or respiration of plants. However, it does affect the biosynthesis of amino acids, which are essential for plant growth and development. This leads to stunted growth, chlorosis, and eventually death of the plant.

Vorteile Und Einschränkungen Für Laborexperimente

Chlorsulfuron is a useful tool in plant research as it allows for the selective inhibition of acetolactate synthase in vivo. This provides a means to study the role of branched-chain amino acids in plant growth and development. However, it should be noted that S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioaten is highly toxic and should be handled with care. It is also important to use appropriate controls to ensure that any observed effects are due to the specific inhibition of acetolactate synthase and not due to non-specific effects.

Zukünftige Richtungen

There are several areas of research that could benefit from the use of S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioaten. One area is the study of the biosynthesis of branched-chain amino acids in plants. Another area is the development of new herbicides that target acetolactate synthase. Additionally, S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioaten could be used in combination with other herbicides to develop more effective weed control strategies.

Synthesemethoden

Chlorsulfuron is synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminonaphthalene to form the corresponding amide. The amide is then treated with potassium hydroxide and carbon disulfide to form the corresponding potassium salt, which is then reacted with ethyl bromoacetate to form S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioaten.

Wissenschaftliche Forschungsanwendungen

Chlorsulfuron has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weed species, including annual and perennial grasses, broadleaf weeds, and sedges. It works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic intermediates, which eventually kills the plant.

Eigenschaften

Molekularformel |

C20H14Cl3NO3S |

|---|---|

Molekulargewicht |

454.8 g/mol |

IUPAC-Name |

S-[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)ethanethioate |

InChI |

InChI=1S/C20H14Cl3NO3S/c21-15-8-17(23)18(9-16(15)22)27-10-20(26)28-11-19(25)24-14-6-5-12-3-1-2-4-13(12)7-14/h1-9H,10-11H2,(H,24,25) |

InChI-Schlüssel |

RHAUVBLEIKMHBY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

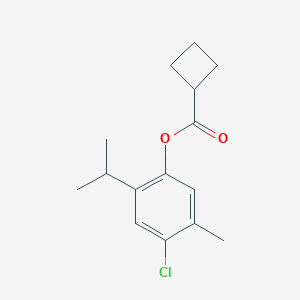

![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)